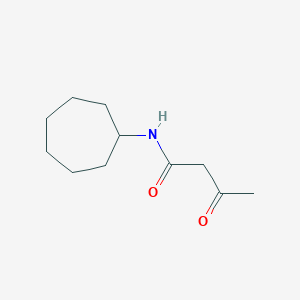

正环庚基-3-氧代丁酰胺

描述

Synthesis Analysis

The synthesis of compounds similar to n-Cycloheptyl-3-oxobutanamide often involves intricate organic reactions that ensure the correct assembly of the cycloheptyl ring and the oxobutanamide group. For instance, methods such as the manganese(III)-induced oxidative intramolecular cyclization have been used to produce related structures, showcasing the complexity and precision required in synthetic organic chemistry (Asahi & Nishino, 2009).

Molecular Structure Analysis

The molecular structure of n-Cycloheptyl-3-oxobutanamide, particularly the cycloheptyl ring, significantly influences its chemical behavior and interactions. Cyclobutanes and similar cycloalkanes have been extensively studied, revealing that such rings can impart significant strain and unique geometrical features to the molecules, affecting their reactivity and physical properties. For instance, electron diffraction studies have provided insights into the bond distances and angles in cyclobutanes, which could be analogous to aspects of n-Cycloheptyl-3-oxobutanamide's structure (Dunitz & Schomaker, 1952).

Chemical Reactions and Properties

n-Cycloheptyl-3-oxobutanamide may undergo various chemical reactions, leveraging the reactivity of both the cycloheptyl ring and the oxobutanamide moiety. Compounds with similar structures have been shown to participate in reactions like [2+2] photocycloadditions, demonstrating the potential for constructing complex molecular architectures (Gutekunst & Baran, 2011). These reactions are pivotal for expanding the utility and application of such compounds in synthetic chemistry.

科学研究应用

合成和结构分析: 与正环庚基-3-氧代丁酰胺密切相关的 N-丙烯基-3-氧代丁酰胺已用于锰(III) 诱导的氧化分子内环化,以生成 3-氮杂双环[3.1.0]己烷-2-酮。此过程在合成复杂分子结构中具有应用 (Asahi & Nishino, 2009).

化学反应性和结构见解: 对与正环庚基-3-氧代丁酰胺在结构上相似的 N-芳基-2-氯-3-氧代丁酰胺的研究表明,这些化合物在固态中形成分子间氢键。了解这一点对于理解它们在各种化学环境中的反应性和相互作用非常重要 (Frohberg 等人,2002).

有机合成应用: N-炔丙基-3-氧代丁酰胺已被用于金和银介导的环异构化反应,这是一种有机合成中构建复杂分子(例如呋喃稠合吡咯烷酮和二氢呋喃酮)的重要方法 (Verniest & Padwa, 2008).

晶体学分析: 与正环庚基-3-氧代丁酰胺相关的化合物 N,N'-1,4-亚苯基-双(3-氧代丁酰胺) 的晶体结构已根据实验室粉末衍射数据确定。此类研究对于了解这些化合物的物理和化学性质至关重要 (Brüning 等人,2009).

安全和危害

属性

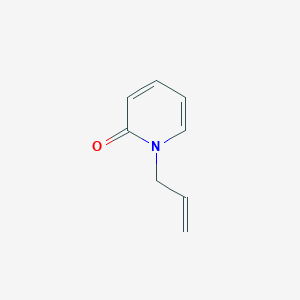

IUPAC Name |

N-cycloheptyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9(13)8-11(14)12-10-6-4-2-3-5-7-10/h10H,2-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZFTVQGVRDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294650 | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cycloheptyl-3-oxobutanamide | |

CAS RN |

58102-38-8 | |

| Record name | NSC97561 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-cycloheptyl-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。